![molecular formula C28H58O5 B14261598 Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- CAS No. 184951-06-2](/img/structure/B14261598.png)
Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- is a complex organic compound with a unique structure that includes multiple ether linkages and long alkyl chains. This compound is known for its surfactant properties, making it useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- typically involves the reaction of decyl alcohol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ether linkages.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids.
Reduction: This reaction can convert the compound into simpler alcohols.
Substitution: This reaction can replace one of the ether linkages with another functional group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Compounds with different functional groups replacing the ether linkages.
科学的研究の応用
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
作用機序
The mechanism of action of Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.
類似化合物との比較
Similar Compounds
Diethylene glycol: Another compound with ether linkages but shorter alkyl chains.
Triethylene glycol: Similar structure with additional ether linkages.
Polyethylene glycol: A polymer with repeating ether units.
Uniqueness
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- is unique due to its long alkyl chains and multiple ether linkages, which provide it with distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the formation of stable emulsions.
特性
CAS番号 |
184951-06-2 |
|---|---|
分子式 |
C28H58O5 |
分子量 |
474.8 g/mol |
IUPAC名 |
2-[1-[2-(2-hydroxyethoxy)dodecoxy]dodecan-2-yloxy]ethanol |
InChI |
InChI=1S/C28H58O5/c1-3-5-7-9-11-13-15-17-19-27(32-23-21-29)25-31-26-28(33-24-22-30)20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3 |
InChIキー |
VLQPEGDSDAUJQC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(COCC(CCCCCCCCCC)OCCO)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


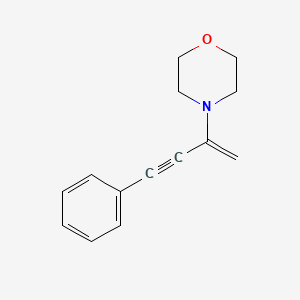
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)

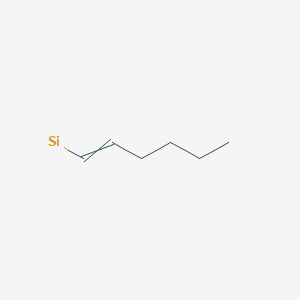
![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
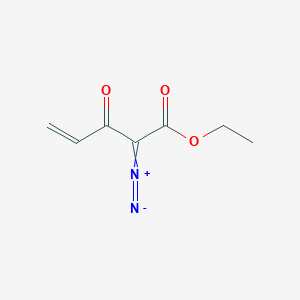
![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)
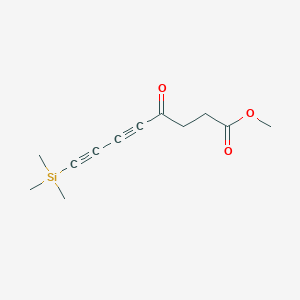
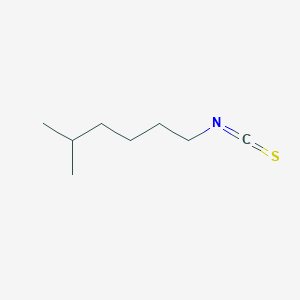
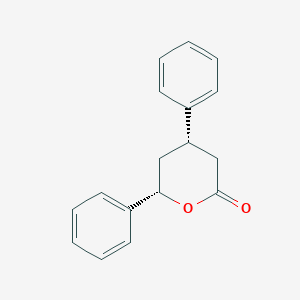
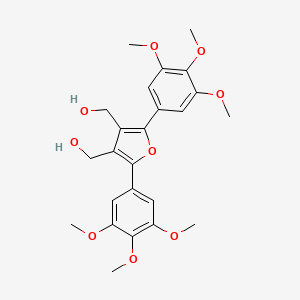
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
